4-Bromo-2-(tert-butoxy)pyrimidine
Overview
Description
4-Bromo-2-(tert-butoxy)pyrimidine is an organic compound with the molecular formula C8H11BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom and a tert-butoxy group on the pyrimidine ring makes this compound unique and useful in various chemical reactions and applications.
Mechanism of Action
Mode of Action
4-Bromo-2-(tert-butoxy)pyrimidine is often used as a building block in organic synthesis . It’s involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
For instance, an efficient copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles provides 2,4,6-trisubstituted pyrimidines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of the SM coupling reaction, in which this compound is involved, arises from the exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(tert-butoxy)pyrimidine typically involves the bromination of 2-(tert-butoxy)pyrimidine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(tert-butoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed:
- Substitution reactions yield various substituted pyrimidines.
- Coupling reactions produce biaryl compounds and other complex structures .
Scientific Research Applications
4-Bromo-2-(tert-butoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
4-Bromo-2-(tert-butoxy)pyridine: Similar structure but with a pyridine ring instead of pyrimidine.
2-(tert-Butoxy)pyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 4-Bromo-2-(tert-butoxy)pyrimidine is unique due to the combination of the bromine atom and the tert-butoxy group, which allows for selective reactions and the formation of diverse chemical structures. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEKMEFODVJTDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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